[(3-Methylphenyl)amino]acetic acid
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Overview
Description
[(3-Methylphenyl)amino]acetic acid is an organic compound with the molecular formula C9H11NO2 It is a derivative of acetic acid where the hydrogen atom of the amino group is substituted by a 3-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Methylphenyl)amino]acetic acid typically involves the reaction of 3-methylaniline with chloroacetic acid. The reaction is carried out under basic conditions, often using sodium hydroxide as the base. The general reaction scheme is as follows:
Reaction of 3-methylaniline with chloroacetic acid:
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[(3-Methylphenyl)amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
[(3-Methylphenyl)amino]acetic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of [(3-Methylphenyl)amino]acetic acid involves its interaction with molecular targets such as protein kinase C (PKC). By inhibiting PKC, the compound can modulate various cellular pathways and processes, potentially leading to therapeutic effects in diseases where PKC is implicated .
Comparison with Similar Compounds
[(3-Methylphenyl)amino]acetic acid can be compared with other similar compounds, such as:
Phenylacetic acid: Lacks the methyl group on the phenyl ring, leading to different chemical and biological properties.
(4-Methylphenyl)amino]acetic acid: The methyl group is positioned differently, which can affect its reactivity and interactions.
Indole-3-acetic acid: A plant hormone with a different core structure but similar functional groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-(3-methylanilino)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7-3-2-4-8(5-7)10-6-9(11)12/h2-5,10H,6H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNHCNDYGNYTMZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101312211 |
Source
|
Record name | N-(3-Methylphenyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101312211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21911-67-1 |
Source
|
Record name | N-(3-Methylphenyl)glycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21911-67-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(3-Methylphenyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101312211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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